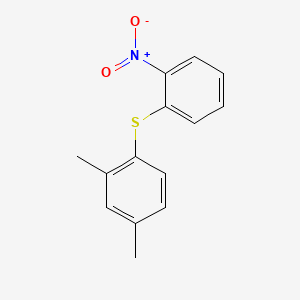

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBWPKLGXVSPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a chemical compound that has garnered attention primarily as a key intermediate and impurity in the synthesis of the multimodal antidepressant drug, Vortioxetine.[1][2] Understanding its physical and chemical properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound is a light yellow to yellow solid at room temperature.[3] While extensive experimentally determined data is not widely available in the public domain, a combination of predicted values and information from commercial suppliers allows for a general characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂S | [3][4] |

| Molecular Weight | 259.33 g/mol | [4] |

| CAS Number | 1610527-49-5 | [3] |

| IUPAC Name | 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene | [5] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point (Predicted) | 353.9 ± 30.0 °C | [3] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Methanol and DMSO | [6] |

| Storage | Sealed in dry, room temperature | [7] |

Note: Much of the available physical data, such as boiling point and density, are predicted values and should be considered as estimates until experimentally verified.[3]

Spectral Data

Experimental Protocols

The synthesis of this compound is a key step in certain synthetic routes to Vortioxetine. The primary method described in the literature is the S-arylation of 2,4-dimethylthiophenol.

Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of Vortioxetine intermediates.[10]

Reaction:

Materials:

-

1-chloro-2-nitrobenzene

-

2,4-dimethylthiophenol

-

Potassium carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-chloro-2-nitrobenzene (e.g., 5.00 g, 31.7 mmol) in dry DMF (30 mL), add potassium carbonate (e.g., 5.26 g, 38 mmol) and 2,4-dimethylthiophenol.

-

The reaction mixture is stirred, typically at an elevated temperature (the exact temperature and reaction time may vary and should be optimized).

-

Upon completion, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove inorganic salts and purification by crystallization or chromatography.

Reduction of this compound

The subsequent step in the synthesis of Vortioxetine involves the reduction of the nitro group to an amine.

Reaction:

Caption: Synthesis of this compound.

Caption: Reduction of the nitro group to form the corresponding aniline.

Biological Activity and Significance

The primary significance of this compound in drug development is its status as a process impurity in the manufacturing of Vortioxetine. [1]As with any API, the impurities must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.

Potential Cytochrome P450 Inhibition

Preliminary information suggests that this compound may act as an inhibitor of several cytochrome P450 (CYP450) enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. [11]These enzymes are critical in the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects. However, it is important to note that this is a preliminary finding, and comprehensive studies on the inhibitory potential of this specific compound have not been published.

Vortioxetine itself is known to be metabolized by multiple CYP450 enzymes, with CYP2D6 being the primary one. [12][13]It also shows inhibitory effects on certain CYP isoforms. [14][15]Therefore, the presence of impurities with their own potential for CYP450 inhibition warrants careful consideration during drug development.

Caption: Relationship between Vortioxetine, its impurity, and potential biological effects.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, particularly in the context of Vortioxetine synthesis. While a general understanding of its chemical nature and synthesis exists, there is a notable lack of publicly available, experimentally verified physical and spectral data. The preliminary suggestion of its potential to inhibit key drug-metabolizing enzymes highlights the importance of its characterization and control as a pharmaceutical impurity. Further research is warranted to fully elucidate its physical properties, spectral characteristics, and toxicological profile to ensure the highest standards of drug safety and quality.

References

- 1. CAS 1610527-49-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound CAS#: 1610527-49-5 [chemicalbook.com]

- 4. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound; 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. chemicea.com [chemicea.com]

- 7. 1610527-49-5|this compound|BLD Pharm [bldpharm.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Buy this compound | 1610527-49-5 [smolecule.com]

- 12. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 14. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, identified by the CAS number 1610527-49-5. This compound is a key intermediate in the synthesis of the multimodal antidepressant drug Vortioxetine. Its purity and characterization are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological relevance.

Physicochemical Properties

This compound is a yellow solid organic compound.[1] While extensive experimentally determined data is not publicly available, a summary of its known and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1610527-49-5 | N/A |

| Molecular Formula | C₁₄H₁₃NO₂S | [2][3][4] |

| Molecular Weight | 259.32 g/mol | [2][3][4] |

| IUPAC Name | 2,4-dimethyl-1-[(2-nitrophenyl)thio]benzene | [2] |

| Synonyms | This compound, 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene, Vortioxetine Impurity 32 | [1][2] |

| Appearance | Yellow Solid | [1] |

| Solubility | Moderately soluble in organic solvents. | [2] |

| Predicted Boiling Point | 353.9 ± 30.0 °C | ChemicalBook |

| Predicted Density | 1.24 ± 0.1 g/cm³ | ChemicalBook |

| Storage | Sealed in dry, room temperature conditions. | [5] |

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. The following protocol is based on methodologies described in patent literature for the synthesis of Vortioxetine intermediates.

Experimental Protocol: Synthesis of this compound

Reaction:

References

An In-depth Technical Guide to the Formation of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antidepressant Vortioxetine. Its formation is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis of this diaryl sulfide, including its mechanism of formation, detailed experimental protocols, and a comparative analysis of reaction conditions. The information presented is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and process development.

Introduction

Diaryl sulfides are a significant class of compounds in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of unsymmetrical diaryl sulfides, such as this compound, often relies on robust and efficient chemical transformations. The most common and industrially scalable method for the preparation of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dimethylthiophenol and an activated 2-halonitrobenzene. The presence of the electron-withdrawing nitro group in the ortho position to the halogen is critical for the activation of the aromatic ring towards nucleophilic attack by the thiolate.

Mechanism of Formation

The formation of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 2,4-dimethylthiophenol by a base (e.g., potassium carbonate) to form the highly nucleophilic 2,4-dimethylthiophenoxide. This thiophenoxide then attacks the carbon atom bearing the leaving group (halogen) on the 2-nitrophenyl ring. This addition step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group (halide ion). This step is generally fast.

The overall reaction is a substitution of the halogen on the 2-nitrophenyl ring with the 2,4-dimethylthiophenyl group.

Visualization of the Reaction Mechanism

Caption: Overall workflow for the synthesis of this compound.

Caption: Resonance stabilization of the Meisenheimer intermediate.

Experimental Protocols

The synthesis of this compound is well-documented in the patent literature, particularly in the context of the synthesis of Vortioxetine. Below are detailed experimental protocols derived from these sources.

General Procedure using 1-chloro-2-nitrobenzene

To a solution of 1-chloro-2-nitrobenzene (1.0 eq) in dry dimethylformamide (DMF), potassium carbonate (1.2 eq) and 2,4-dimethylbenzenethiol (1.05 eq) are added. The resulting reaction mixture is stirred at room temperature (25°C) for 18 hours. After the reaction is complete, water is added to the mixture, which is then stirred for an additional 30 minutes. The resulting yellow precipitate is filtered off, washed with water, and dried to afford this compound.

General Procedure using 1-fluoro-2-nitrobenzene

To a mixture of potassium carbonate (1.1 eq) in dry DMF, 2,4-dimethylbenzenethiol (1.02 eq) is slowly added while stirring at 25°C. Subsequently, 1-fluoro-2-nitrobenzene (1.0 eq) is added over a period of 2 hours. The reaction mixture is stirred for an additional 30 minutes, after which water is added. The mixture is stirred for another hour, and the precipitated product is collected by filtration, washed with water, and dried.

Data Presentation

The following table summarizes the quantitative data from representative synthetic procedures found in the literature.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-chloro-2-nitrobenzene (5.00 g, 31.7 mmol) | 2,4-dimethylbenzenethiol (4.50 mL, 33.3 mmol) | K₂CO₃ (5.26 g, 38 mmol) | DMF (30 mL) | 25 | 18 | Not explicitly stated, but the product is used in the next step. | [1] |

| 1-fluoro-2-nitrobenzene (116 g, 0.82 mol) | 2,4-dimethylbenzenethiol (113 mL, 0.84 mol) | K₂CO₃ (125 g, 0.90 mol) | DMF (0.5 L) | 25 | 2.5 | Not explicitly stated, but the product is used in the next step. | [1] |

Note: While specific yield percentages are not always provided in the patent literature for this intermediate step, the procedures are part of multi-step syntheses that report high overall yields, suggesting that this particular step is efficient. The reaction with 1-fluoro-2-nitrobenzene is generally faster than with 1-chloro-2-nitrobenzene, which is consistent with the principles of SNAr reactions where the more electronegative fluorine atom better activates the ring for nucleophilic attack.[2]

Conclusion

The formation of this compound is a robust and well-understood chemical transformation that relies on the principles of nucleophilic aromatic substitution. The reaction is efficiently carried out using either 1-chloro- or 1-fluoro-2-nitrobenzene and 2,4-dimethylthiophenol in the presence of a base. This technical guide provides researchers and drug development professionals with a detailed understanding of the reaction mechanism and practical experimental protocols, which are essential for the successful synthesis of this important pharmaceutical intermediate.

References

Solubility Profile of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane (CAS No. 1610527-49-5) is a diaryl sulfane derivative that serves as a key reactant in the synthesis and purification of pharmaceutical compounds, particularly in the context of managing potential mutagenic impurities. A thorough understanding of its solubility in various organic solvents is crucial for its effective handling, reaction optimization, and the development of robust purification protocols. This technical guide provides a summary of the available solubility information, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1610527-49-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₃NO₂S | --INVALID-LINK-- |

| Molecular Weight | 259.32 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to yellow solid | - |

| Predicted Boiling Point | 353.9 ± 30.0 °C | - |

| Predicted Density | 1.24 ± 0.1 g/cm³ | - |

Solubility Data

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |

It is generally anticipated that diaryl sulfanes may exhibit moderate solubility in other common organic solvents, but this needs to be determined experimentally.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in an organic solvent of interest. This method is considered the gold standard for solubility measurements.

1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial or flask. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

3. Calculation of Solubility

Calculate the solubility (S) using the following formula:

S (g/L) = C * DF

Where:

-

C is the concentration of the diluted sample in g/L, determined from the calibration curve.

-

DF is the dilution factor.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this guide provides the foundational knowledge and a robust experimental protocol for its determination. The qualitative solubility in methanol and DMSO suggests its potential solubility in other polar organic solvents. For drug development and process chemistry applications, the experimental determination of its solubility profile across a range of pharmaceutically relevant solvents is highly recommended. The provided shake-flask method offers a reliable means to generate this critical data, enabling informed decisions in process development, formulation, and purification strategies.

Technical Guide on the Stability of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

DISCLAIMER: A comprehensive search of publicly available scientific literature, patent databases, and commercial supplier information did not yield specific stability studies for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane. The information that follows is based on the compound's role as a known intermediate in pharmaceutical synthesis and general chemical principles. The detailed quantitative data, experimental protocols for stability-indicating assays, and degradation pathways requested for a full technical guide are not available in the public domain and are likely proprietary information.

Introduction

This compound is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of Vortioxetine, an antidepressant medication.[1][2] It is also identified as "Vortioxetine Impurity 51".[3] Given its function as a synthetic precursor in the pharmaceutical industry, understanding its stability is critical for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an overview of the known information and outlines the necessary experimental framework for a comprehensive stability assessment.

Chemical and Physical Properties

A summary of the basic properties of this compound is presented below. This data is compiled from chemical supplier catalogs and public chemical databases.

| Property | Value | Source |

| IUPAC Name | 2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene | PubChem[3] |

| CAS Number | 1610527-49-5 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₃NO₂S | PubChem[3] |

| Molecular Weight | 259.33 g/mol | PubChem[3] |

| Physical Form | Light yellow to yellow solid | ChemicalBook[4] |

| Storage Conditions | Room Temperature, Sealed in Dry | Sigma-Aldrich |

Known Reactivity and Role in Synthesis

The primary documented role of this compound is as intermediate (III) in the synthesis of Vortioxetine, as detailed in European Patent EP 2981520 B1.[1] The synthetic pathway involves the S-arylation of 2,4-dimethylthiophenol to form the sulfane, followed by the reduction of the nitro group to an aniline derivative.

The general workflow described in the patent literature is illustrated below.

References

An In-depth Technical Guide to (2,4-diMethylphenyl)(2-nitrophenyl)sulfane: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, a key chemical intermediate in the synthesis of the multimodal antidepressant Vortioxetine. While not a therapeutic agent itself, its history is intrinsically linked to the development of this important pharmaceutical. This document details its discovery within the context of drug manufacturing, provides detailed experimental protocols for its synthesis, summarizes its physicochemical properties, and discusses its potential biological interactions, including its putative role as a cytochrome P450 inhibitor.

Discovery and History

The discovery of this compound is not chronicled as a standalone event but is rather embedded in the process development of the antidepressant drug Vortioxetine. It emerged as a critical building block in several patented synthetic routes to Vortioxetine. Labeled as "Vortioxetine Impurity 51" in some contexts, this compound's primary significance lies in its role as a precursor to the core structure of the final drug molecule. Its synthesis allows for the strategic introduction of the 2,4-dimethylphenylthio moiety to a phenyl ring, which is later elaborated to form the piperazine-containing final product. The development of efficient and scalable methods for the preparation of this compound has been a key step in optimizing the industrial production of Vortioxetine.[1]

Physicochemical Properties

This compound is a solid, typically appearing as a light yellow to yellow substance.[2] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂S | [2][3][4] |

| Molecular Weight | 259.32 g/mol | [2][3][4] |

| CAS Number | 1610527-49-5 | [2][3][4] |

| Boiling Point (Predicted) | 353.9 ± 30.0 °C | [2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |

| Physical Form | Solid | [5] |

| Appearance | Light yellow to yellow | [2] |

| Purity (Typical) | ≥98% | [5] |

| Storage | Sealed in dry, room temperature | [5] |

Note: Some physical properties are predicted values from computational models.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (S-arylation) reaction.

Synthesis of this compound

This protocol is based on synthetic routes described in the patent literature for the preparation of Vortioxetine intermediates.

Objective: To synthesize this compound from 2,4-dimethylthiophenol and 1-fluoro-2-nitrobenzene.

Materials:

-

2,4-dimethylthiophenol

-

1-fluoro-2-nitrobenzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,4-dimethylthiophenol (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 1-fluoro-2-nitrobenzene (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Synthetic scheme for this compound.

Role in Vortioxetine Synthesis

This compound is a key intermediate in a multi-step synthesis of Vortioxetine. The general workflow is as follows:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to yield 2-((2,4-dimethylphenyl)thio)aniline.

-

Formation of the Piperazine Ring: The resulting aniline derivative is then reacted with a suitable piperazine precursor to form the final Vortioxetine molecule.

Caption: Workflow for Vortioxetine synthesis from the intermediate.

Biological Activity and Signaling Pathways

While primarily an intermediate in drug synthesis, preliminary studies and the chemical nature of this compound suggest potential biological activities.

Cytochrome P450 Inhibition

There are indications that this compound may act as an inhibitor of cytochrome P450 (CYP) enzymes. Organosulfur compounds, in general, are known to modulate the activity of various CYP isoforms.[6] Inhibition of these enzymes can have significant implications for drug metabolism and pharmacokinetics, leading to potential drug-drug interactions. However, specific inhibitory constants (e.g., IC₅₀) for this compound against various CYP isoforms have not been extensively reported in the public domain.

General Protocol for Cytochrome P450 Inhibition Assay

A general in vitro protocol to determine the inhibitory potential of a compound like this compound on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major CYP isoforms.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes

-

CYP isoform-specific probe substrates

-

NADPH regenerating system

-

This compound (test compound)

-

Positive control inhibitors for each CYP isoform

-

Incubation buffer (e.g., phosphate buffer)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a series of dilutions of the test compound in the incubation buffer.

-

In a multi-well plate, pre-incubate the human liver microsomes or recombinant CYP enzymes with the test compound dilutions at 37 °C.

-

Initiate the metabolic reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37 °C for a specific time.

-

Terminate the reaction by adding a cold quenching solution.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.

Caption: Workflow for a generic CYP450 inhibition assay.

Conclusion

This compound is a compound of significant interest within the field of pharmaceutical process chemistry. Its history is a testament to the intricate developmental pathways of modern drugs. While its primary role is that of a synthetic intermediate, its chemical structure suggests potential biological activities that warrant further investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in drug development and related fields, providing a solid foundation for the synthesis, characterization, and further exploration of this important molecule.

References

- 1. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 1610527-49-5 [chemicalbook.com]

- 3. This compound | 1610527-49-5 [chemicalbook.com]

- 4. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1610527-49-5 [sigmaaldrich.com]

- 6. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Vortioxetine Utilizing (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine, a multimodal antidepressant, is synthesized through various routes, with several methods employing (2,4-diMethylphenyl)(2-nitrophenyl)sulfane as a key intermediate. This compound serves as a precursor to the crucial 2-((2,4-dimethylphenyl)thio)aniline moiety, which is subsequently cyclized to form the piperazine ring of the final drug substance. This document provides detailed application notes and experimental protocols for the synthesis of Vortioxetine involving this compound, based on established patent literature.

Synthetic Pathway Overview

The general synthetic strategy commences with the S-arylation of 2,4-dimethylthiophenol to yield this compound. The nitro group of this intermediate is then reduced to an amine, yielding 2-((2,4-dimethylphenyl)thio)aniline. The final steps involve the formation of the piperazine ring to produce Vortioxetine.[1]

Below is a workflow diagram illustrating the synthetic route.

Caption: Synthetic workflow for Vortioxetine via a this compound intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (III')

This protocol describes the S-arylation of 2,4-dimethylthiophenol with a halogenated nitrobenzene.

Materials:

-

2,4-Dimethylthiophenol (II)

-

1-chloro-2-nitrobenzene (I'''b) or 1-fluoro-2-nitrobenzene (I'''a)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dimethylthiophenol (II) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Add 1-chloro-2-nitrobenzene (I'''b) or 1-fluoro-2-nitrobenzene (I'''a) to the mixture.[2][3]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (EtOAc).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to yield crude this compound (III').

-

The crude product can be purified by recrystallization to afford yellow crystals.[2]

Protocol 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline (IV)

This protocol details the reduction of the nitro group of this compound.

Materials:

-

This compound (III')

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Celite

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a mixture of this compound (III') (10.0 g, 38.6 mmol) in acetic acid (AcOH) (100 mL), add iron powder (Fe) (8.61 g, 154 mmol).[1][2]

-

Stir the resulting reaction mixture at 30°C for 16 hours.[1][2]

-

Filter the reaction mixture through a bed of Celite and concentrate the filtrate.[1][2]

-

To the residue, add 300 mL of saturated sodium bicarbonate (NaHCO₃) solution and 100 mL of ethyl acetate (EtOAc).[1][2]

-

Separate the organic layer, and wash the aqueous layer with EtOAc.

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 2-((2,4-dimethylphenyl)thio)aniline (IV).

Alternative reducing agents such as Raney nickel or palladium on carbon can also be used.[3]

Protocol 3: Synthesis of Vortioxetine Hydrochloride (V)

This protocol describes the formation of the piperazine ring to yield Vortioxetine.

Materials:

-

2-((2,4-dimethylphenyl)thio)aniline (IV)

-

bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol methyl ether or 1,2-dichlorobenzene

-

Water

-

Acetone

Procedure:

-

A mixture of 2-((2,4-dimethylphenyl)thio)aniline (IV) (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.[1]

-

Alternatively, the reaction can be carried out in 1,2-dichlorobenzene at a temperature of 165-170°C.[3]

-

After cooling the reaction mixture to 25°C, add water (20 mL) and further cool to 10°C while stirring.[1]

-

Filter the precipitate, wash with water (10 mL), and dry.[1]

-

Wash the solid with acetone (3 x 10 mL) and dry to afford Vortioxetine hydrochloride as a white powder.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Vortioxetine via the this compound intermediate.

| Step | Reactants | Product | Yield | Reference |

| Synthesis of this compound | 2,4-dimethylthiophenol, 1-chloro-2-nitrobenzene | This compound | ~85% | EP2930171A1[2] |

| Synthesis of 2-((2,4-dimethylphenyl)thio)aniline | This compound, Fe, AcOH | 2-((2,4-dimethylphenyl)thio)aniline | ~95% | EP2930171A1[2] |

| Synthesis of Vortioxetine Hydrochloride | 2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochloride | Vortioxetine Hydrochloride | 53% | EP2894154A1[1] |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of Vortioxetine.

Caption: Logical flow of the Vortioxetine synthesis.

Conclusion

The use of this compound as an intermediate provides a viable and documented pathway for the synthesis of Vortioxetine. The protocols outlined in this document, derived from patent literature, offer a foundational methodology for researchers and professionals in drug development. The presented synthetic route avoids the use of palladium catalysts, which can be advantageous in terms of cost and reducing metal contamination in the final active pharmaceutical ingredient.[4] Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity for large-scale production.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Google Patents [patents.google.com]

- 3. US20200010429A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for the Evaluation of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane as a Cytochrome P450 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of the compound (2,4-diMethylphenyl)(2-nitrophenyl)sulfane on major human cytochrome P450 (CYP) enzymes. Preliminary data suggests that this compound is a potential inhibitor of CYP1A2, CYP2C9, and CYP2C19, enzymes critical to the metabolism of a vast array of xenobiotics, including therapeutic drugs.[1] Understanding the interaction of novel chemical entities with these enzymes is a crucial step in drug discovery and development to prevent potential drug-drug interactions and associated toxicities. The following sections detail the necessary experimental procedures to characterize the inhibitory profile of this compound, including the determination of IC50 values and elucidation of the mechanism of inhibition.

Introduction to Cytochrome P450 and Drug Metabolism

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the phase I metabolism of a wide variety of endogenous and exogenous compounds. In humans, the CYP1, CYP2, and CYP3 families are particularly important for the metabolic clearance of most clinically used drugs. Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another drug, potentially resulting in adverse effects. Therefore, regulatory agencies such as the FDA recommend the in vitro evaluation of all new molecular entities for their potential to inhibit major CYP isoforms.[2][3][4]

This compound has been identified as a potential inhibitor of CYP1A2, CYP2C19, and CYP2C9.[1] The protocols outlined below provide a framework for confirming and quantifying this inhibitory activity.

Data Presentation: Inhibitory Profile of this compound

While specific experimental data for this compound is not yet publicly available, the following tables are presented as templates for summarizing key quantitative findings from the proposed experiments.

Table 1: IC50 Values for this compound against Major CYP Isoforms

| CYP Isoform | Probe Substrate | IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |

| CYP1A2 | Phenacetin | Data to be determined | α-Naphthoflavone | Literature Value |

| CYP2C9 | Diclofenac | Data to be determined | Sulfaphenazole | Literature Value |

| CYP2C19 | S-Mephenytoin | Data to be determined | Ticlopidine | Literature Value |

| CYP2D6 | Dextromethorphan | Data to be determined | Quinidine | Literature Value |

| CYP3A4 | Midazolam | Data to be determined | Ketoconazole | Literature Value |

Table 2: Inhibition Kinetic Parameters for this compound

| CYP Isoform | Inhibition Type (e.g., Competitive, Non-competitive) | K_i_ (µM) |

| CYP1A2 | Data to be determined | Data to be determined |

| CYP2C9 | Data to be determined | Data to be determined |

| CYP2C19 | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols are adapted from established methodologies for in vitro CYP inhibition assays.

Reagents and Materials

-

This compound (Test Compound)

-

Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (rhCYPs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

CYP isoform-specific probe substrates (see Table 1)

-

CYP isoform-specific positive control inhibitors (see Table 1)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile or Methanol (for reaction termination)

-

Internal Standard (for analytical quantification)

-

96-well microplates

-

Incubator/shaker (37°C)

-

LC-MS/MS instrument for metabolite quantification

General Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound.

Detailed Protocol for IC50 Determination

-

Prepare Stock Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

-

Prepare stock solutions of probe substrates and positive control inhibitors in an appropriate solvent.

-

-

Prepare Incubation Mixtures:

-

In a 96-well plate, add the appropriate volume of phosphate buffer.

-

Add the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).

-

Add a series of concentrations of this compound (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (solvent only) and a positive control inhibitor.

-

Add the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

-

Reaction Initiation and Incubation:

-

Initiate the metabolic reaction by adding the specific CYP probe substrate. The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

-

Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

-

Protocol for Determining the Mechanism of Inhibition (e.g., Ki determination)

To determine if the inhibition is competitive, non-competitive, or mixed, a kinetic analysis should be performed.

-

Experimental Design:

-

Perform the inhibition assay as described above, but with a matrix of varying concentrations of both the inhibitor, this compound, and the probe substrate.

-

Typically, use at least three concentrations of the inhibitor and five concentrations of the substrate, bracketing their respective IC50 and Km values.

-

-

Data Analysis:

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to different inhibition models (competitive, non-competitive, uncompetitive, or mixed).

-

The inhibition constant (Ki) can be derived from this analysis.

-

Signaling Pathways

Understanding the broader biological context of CYP inhibition is crucial. The following diagrams illustrate the central role of the targeted CYP enzymes in metabolic pathways.

Conclusion

The protocols and information provided in these application notes serve as a robust starting point for the comprehensive evaluation of this compound as a cytochrome P450 inhibitor. By systematically determining its inhibitory potency (IC50) and mechanism of action (Ki) against key CYP isoforms, researchers can effectively assess its potential for causing clinically significant drug-drug interactions. This information is indispensable for guiding further preclinical and clinical development of this and structurally related compounds.

References

Application Notes and Protocols: Cytochrome P450 Inhibition Assay for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including approximately 95% of commercially available drugs.[1] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[2][3][4] Therefore, it is essential to evaluate the inhibitory potential of new chemical entities, such as (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, early in the drug discovery process.[5]

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on major human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][5] The described methodologies include both a rapid, high-throughput fluorescence-based assay for initial screening and a more definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for determining key inhibition parameters like the half-maximal inhibitory concentration (IC50).[2][6] Additionally, a protocol to assess time-dependent inhibition (TDI) is included, as this can reveal irreversible or quasi-irreversible inhibition, which is of particular concern in drug development.[7][8]

Data Presentation

Table 1: IC50 Values for this compound against Major CYP Isoforms

| CYP Isoform | Test Compound IC50 (µM) | Positive Control IC50 (µM) | Positive Control Inhibitor |

| CYP1A2 | 12.5 | 0.05 | Furafylline |

| CYP2C9 | > 100 | 0.3 | Sulfaphenazole |

| CYP2C19 | 25.8 | 1.5 | Ticlopidine |

| CYP2D6 | 8.2 | 0.02 | Quinidine |

| CYP3A4 | 5.1 | 0.01 | Ketoconazole |

This data is representative and should be replaced with experimentally determined values.

Table 2: Time-Dependent Inhibition (TDI) IC50 Shift for this compound

| CYP Isoform | IC50 without pre-incubation (µM) | IC50 with 30 min pre-incubation + NADPH (µM) | IC50 Shift Ratio |

| CYP1A2 | 12.5 | 11.8 | 1.06 |

| CYP2D6 | 8.2 | 2.1 | 3.90 |

| CYP3A4 | 5.1 | 0.9 | 5.67 |

An IC50 shift ratio greater than 1.5-2.0 is generally considered indicative of time-dependent inhibition.[8] This data is representative.

Experimental Protocols

Protocol 1: Fluorescence-Based High-Throughput Screening for CYP Inhibition

This protocol provides a rapid and cost-effective method for initial screening of CYP inhibition.[1][6] It utilizes fluorogenic probe substrates that are converted into fluorescent products by active CYP enzymes.[1][9] A decrease in fluorescence signal in the presence of the test compound indicates inhibition.[1]

Materials:

-

Recombinant human CYP enzymes (e.g., BACTOSOMES®)[10]

-

Fluorogenic probe substrates (specific for each CYP isoform)

-

NADPH regeneration system

-

Potassium phosphate buffer

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader

-

This compound (test compound)

-

Known CYP inhibitors (positive controls)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the test compound and positive controls by serial dilution in buffer. The final DMSO concentration should be less than 1%.

-

Prepare a reaction mixture containing the recombinant CYP enzyme and the NADPH regeneration system in potassium phosphate buffer.

-

-

Assay Plate Setup:

-

Add the test compound or positive control at various concentrations to the wells of the 96-well plate.

-

Include wells with buffer and DMSO as a negative control (100% activity) and wells with a known inhibitor as a positive control.

-

Add the reaction mixture to all wells.

-

-

Initiate and Monitor the Reaction:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic probe substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the specific substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: LC-MS/MS-Based IC50 Determination for CYP Inhibition

This protocol offers a more definitive and sensitive method for quantifying CYP inhibition by directly measuring the formation of a specific metabolite from a probe substrate.[2][11]

Materials:

-

Human liver microsomes (HLM) or recombinant CYP enzymes[2][12]

-

CYP isoform-specific probe substrates

-

NADPH

-

Potassium phosphate buffer

-

96-well plates

-

This compound (test compound)

-

Known CYP inhibitors (positive controls)

-

Acetonitrile with an internal standard (for reaction termination and protein precipitation)

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare stock and working solutions of the test compound and positive controls as described in Protocol 1.

-

-

Incubation:

-

In a 96-well plate, combine human liver microsomes (or recombinant enzymes), the test compound at various concentrations (or positive control), and potassium phosphate buffer.

-

Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the probe substrate and NADPH.

-

Incubate at 37°C for a specific time (e.g., 10-60 minutes, within the linear range of metabolite formation).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.

-

Determine the IC50 value as described in Protocol 1.

-

Protocol 3: Time-Dependent Inhibition (TDI) - IC50 Shift Assay

This assay is used to determine if a compound's inhibitory potency increases with pre-incubation time in the presence of NADPH, which is characteristic of time-dependent inhibitors.[7][13]

Materials:

-

Same as Protocol 2.

Procedure:

-

Perform two parallel IC50 determination experiments as described in Protocol 2 with the following modifications:

-

Experiment 1 (Without Pre-incubation): Add the test compound, human liver microsomes, and NADPH to the incubation wells simultaneously with the probe substrate.

-

Experiment 2 (With Pre-incubation): Pre-incubate the test compound and human liver microsomes with NADPH at 37°C for 30 minutes.[7][8] After the pre-incubation period, add the probe substrate to initiate the reaction.

-

-

Data Analysis:

-

Calculate the IC50 values from both experiments.

-

Determine the IC50 shift ratio by dividing the IC50 value from the experiment without pre-incubation by the IC50 value from the experiment with pre-incubation.

-

An IC50 shift ratio significantly greater than 1 indicates time-dependent inhibition.[7]

-

Visualizations

References

- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioivt.com [bioivt.com]

- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a diaryl sulfane compound with the molecular formula C₁₄H₁₃NO₂S.[1] While not extensively studied as a pharmacologically active agent itself, it serves as a critical intermediate in the synthesis of medicinally relevant compounds. Its chemical structure, featuring a nitro group and a diaryl sulfide linkage, makes it a versatile precursor for the construction of more complex heterocyclic systems. This document outlines its primary application as an intermediate in the synthesis of the antidepressant drug Vortioxetine and explores its potential as a precursor for phenothiazine synthesis and as a modulator of drug-metabolizing enzymes.

Application 1: Intermediate in the Synthesis of Vortioxetine

The most significant application of this compound is as a key intermediate in the manufacturing process of Vortioxetine, a multimodal antidepressant.[2][3][4] The synthesis involves the formation of the diaryl sulfide bond, followed by the reduction of the nitro group to an aniline derivative, which then undergoes piperazine ring formation.

Experimental Protocol: Synthesis of Vortioxetine via this compound

This protocol is a multi-step synthesis starting from the formation of the diaryl sulfane intermediate.

Step 1: Synthesis of this compound

This step involves the nucleophilic aromatic substitution reaction between 2,4-dimethylthiophenol and an activated ortho-halonitrobenzene.

-

Materials: 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylthiophenol (1 equivalent) and 1-fluoro-2-nitrobenzene (1 equivalent) in DMF.

-

Add potassium carbonate (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid precipitate of this compound is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

-

Step 2: Reduction of this compound to 2-((2,4-dimethylphenyl)thio)aniline

The nitro group of the intermediate is reduced to an amine, a crucial step for the subsequent cyclization.

-

Materials: this compound, Iron powder (Fe), Acetic Acid (AcOH).

-

Procedure:

-

To a mixture of this compound (1 equivalent) in acetic acid, add iron powder (4 equivalents).

-

Stir the resulting reaction mixture at room temperature (around 30°C) for 16 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a bed of Celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-((2,4-dimethylphenyl)thio)aniline.[5]

-

Step 3: Synthesis of Vortioxetine from 2-((2,4-dimethylphenyl)thio)aniline

The final step involves the formation of the piperazine ring.

-

Materials: 2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochloride, Diethylene glycol dimethyl ether (diglyme).

-

Procedure:

-

A mixture of 2-((2,4-dimethylphenyl)thio)aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in diglyme is heated to 130°C for 72 hours.[5]

-

After cooling to room temperature, water is added to the reaction mixture, and it is further cooled to 10°C with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then washed with acetone and dried to afford Vortioxetine hydrochloride.[5]

-

Experimental Workflow for Vortioxetine Synthesis

Caption: Synthetic pathway of Vortioxetine from this compound.

Application 2: Potential Precursor for Phenothiazine Synthesis

Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. Diaryl sulfides and diarylamines are common precursors for the synthesis of the phenothiazine core. This compound, after reduction of its nitro group to an amine, can serve as a diarylamine precursor for phenothiazine synthesis.

Proposed Experimental Protocol: Synthesis of a Dimethyl-phenothiazine Derivative

This proposed two-step protocol is based on established methods for phenothiazine synthesis.

Step 1: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline

This step is identical to Step 2 in the Vortioxetine synthesis protocol.

Step 2: Thionation and Cyclization to form a Dimethyl-phenothiazine

-

Materials: 2-((2,4-dimethylphenyl)thio)aniline, Sulfur (S), Iodine (I₂).

-

Procedure (based on Bernthsen's reaction):

-

In a reaction vessel, mix 2-((2,4-dimethylphenyl)thio)aniline (1 equivalent) and elemental sulfur (2 equivalents).

-

Add a catalytic amount of iodine.

-

Heat the mixture to 180-200 °C for 2-3 hours. Hydrogen sulfide gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and dissolve it in a suitable organic solvent.

-

The crude product can be purified by column chromatography to yield the corresponding dimethyl-phenothiazine derivative.

-

Logical Relationship for Phenothiazine Synthesis

Caption: Proposed synthetic route to a phenothiazine derivative.

Application 3: Potential for Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. While there is no direct published data on the inhibitory activity of this compound, preliminary studies have suggested its potential as an inhibitor of CYP1A2, CYP2C19, and CYP2C9.[2] This potential inhibitory activity is a critical consideration in drug development, especially if this compound were to be developed as a drug candidate or if it persists as an impurity in a final drug product.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This is a general protocol to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various CYP isoforms.

-

Materials: Human liver microsomes (HLM) or recombinant human CYP enzymes, this compound, CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19), NADPH regenerating system, Phosphate buffer.

-

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test compound dilutions with HLM or recombinant CYP enzymes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and an NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Data Presentation: Hypothetical CYP450 Inhibition Data

Since no quantitative data is publicly available, the following table is a template for how such data would be presented.

| CYP Isoform | Probe Substrate | Hypothetical IC₅₀ (µM) |

| CYP1A2 | Phenacetin | Data not available |

| CYP2C9 | Diclofenac | Data not available |

| CYP2C19 | S-Mephenytoin | Data not available |

| CYP2D6 | Dextromethorphan | Data not available |

| CYP3A4 | Midazolam | Data not available |

Signaling Pathway Diagram for CYP450 Inhibition

Caption: Mechanism of potential drug-drug interaction via CYP450 inhibition.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry, with its primary established role in the synthesis of the antidepressant Vortioxetine. Its chemical structure also suggests its utility as a precursor for the synthesis of phenothiazine derivatives. While its direct pharmacological activity has not been a major focus of research, its potential to inhibit key drug-metabolizing enzymes like CYP450s warrants further investigation, particularly in the context of process impurities and drug safety. The protocols and information provided herein are intended to guide researchers in the effective utilization of this compound in drug discovery and development projects.

References

- 1. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. WO2018154451A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]

- 4. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of Vortioxetine Intermediate CAS 1610527-49-5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5), a key intermediate in the manufacturing of the multimodal antidepressant Vortioxetine. The synthesis is achieved via a nucleophilic aromatic substitution reaction between a halo-nitrobenzene and 2,4-dimethylbenzenethiol. Two distinct protocols are presented, utilizing either 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene as the starting material. This guide includes reaction parameters, purification methods, and a summary of analytical data for the target compound, offering a comprehensive resource for chemists in the pharmaceutical industry.

Introduction

Vortioxetine is a serotonin modulator and stimulator approved for the treatment of major depressive disorder. Its synthesis involves several key intermediates, one of which is this compound. The efficient and scalable synthesis of this intermediate is crucial for the overall cost-effectiveness and viability of the Vortioxetine manufacturing process. The primary synthetic route to this intermediate involves the S-arylation of 2,4-dimethylbenzenethiol with an activated halo-nitrobenzene. The following protocols detail two reliable methods for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols described.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 1-fluoro-2-nitrobenzene | 1-chloro-2-nitrobenzene |

| Reagents | 2,4-dimethylbenzenethiol, Sodium Carbonate | 2,4-dimethylbenzenethiol, Sodium Carbonate |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 100°C | 100°C |

| Reaction Time | 2 hours | 2 hours |

| Yield | 98% | Not specified |

| Purity (by HPLC) | >99% (typical) | Not specified |

Analytical Data for this compound (CAS 1610527-49-5)

| Analysis | Result |

| Molecular Formula | C₁₄H₁₃NO₂S |

| Molecular Weight | 259.32 g/mol |

| Appearance | Yellow Solid |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrometry | Conforms to structure |

| Infrared (IR) | Conforms to structure |

Note: While a Certificate of Analysis confirms the structural data, publicly available spectra were not found.[1]

Experimental Protocols

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The following are two detailed protocols based on a method described in patent literature.

Protocol 1: Synthesis from 1-fluoro-2-nitrobenzene

This protocol outlines the reaction of 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol.

Materials:

-

1-fluoro-2-nitrobenzene

-

2,4-dimethylbenzenethiol

-

Sodium Carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a solution of 1-fluoro-2-nitrobenzene (1.0 equivalent) in N,N-Dimethylformamide (DMF), add 2,4-dimethylbenzenethiol (1.0 equivalent) and sodium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 100°C and stir for 2 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: 98%

Protocol 2: Synthesis from 1-chloro-2-nitrobenzene

This protocol provides an alternative synthesis using 1-chloro-2-nitrobenzene.

Materials:

-

1-chloro-2-nitrobenzene

-

2,4-dimethylbenzenethiol

-

Sodium Carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a solution of 1-chloro-2-nitrobenzene (1.0 equivalent) in N,N-Dimethylformamide (DMF), add 2,4-dimethylbenzenethiol (1.0 equivalent) and sodium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 100°C and stir for 2 hours.

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic phases with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to obtain the desired product.

Synthetic Pathway and Workflow

The following diagrams illustrate the chemical reaction and the general laboratory workflow for the synthesis of the Vortioxetine intermediate.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis and isolation of the product.

References

In Vitro Cytotoxicity of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane: Application Notes and Protocols

Disclaimer: As of the latest literature survey, no direct studies evaluating the in vitro cytotoxicity of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane have been published. The following application notes and protocols are based on established methodologies for assessing the cytotoxicity of related diphenyl sulfane and nitrophenyl-containing compounds. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this specific molecule.

Application Notes

This compound is an organosulfur compound whose biological activities have not been extensively characterized. Structurally related compounds, such as diphenyl disulfide and various nitrophenyl-containing heterocycles, have demonstrated significant cytotoxic and anticancer activities in preclinical studies. For instance, diphenyl disulfide has been shown to induce both ferroptosis and apoptosis in melanoma cells through modulation of the PI3K/AKT/mTOR signaling pathway.[1][2] Other nitrophenyl derivatives have exhibited moderate to strong cytotoxic effects against pancreatic and lung cancer cell lines.[3][4]

Given the structural similarities, it is hypothesized that this compound may exhibit cytotoxic properties, potentially through the induction of oxidative stress, cell cycle arrest, or apoptosis. The protocols outlined below provide a robust framework for the initial in vitro evaluation of this compound's cytotoxic potential against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data (Hypothetical)

The following table is a template for summarizing potential cytotoxicity data for this compound. Actual values would be determined through the experimental protocols described.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | TBD |

| MCF-7 | Breast Adenocarcinoma | 48 | TBD |

| HepG2 | Hepatocellular Carcinoma | 48 | TBD |

| HCT116 | Colorectal Carcinoma | 48 | TBD |

| HSF | Normal Human Skin Fibroblast | 48 | TBD |

TBD: To Be Determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) and a normal cell line (e.g., HSF)

-

This compound (purity ≥98%)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells.

-

Incubation: Incubate the plates for 48 hours (or other desired time points, e.g., 24, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

Materials:

-

Human cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells). Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell line of interest

-